2-AMINO-6-(HYDROXYMETHYL)-4-[4-(METHYLSULFANYL)PHENYL]-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE
Overview
Description
2-AMINO-6-(HYDROXYMETHYL)-4-[4-(METHYLSULFANYL)PHENYL]-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-(HYDROXYMETHYL)-4-[4-(METHYLSULFANYL)PHENYL]-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:
Formation of the Pyrano[3,2-b]pyran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: The amino, hydroxymethyl, and methylthio groups are introduced through nucleophilic substitution or addition reactions.
Final Cyclization and Oxidation: The final step involves the cyclization to form the pyrano[3,2-b]pyran core and oxidation to introduce the oxo group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-6-(HYDROXYMETHYL)-4-[4-(METHYLSULFANYL)PHENYL]-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative.
Scientific Research Applications
2-AMINO-6-(HYDROXYMETHYL)-4-[4-(METHYLSULFANYL)PHENYL]-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-AMINO-6-(HYDROXYMETHYL)-4-[4-(METHYLSULFANYL)PHENYL]-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE involves its interaction with molecular targets and pathways in biological systems. The specific targets and pathways can vary depending on the application, but may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-hydroxy-6-methylpyrimidine: This compound has a similar pyrimidine core but lacks the complex functional groups present in 2-AMINO-6-(HYDROXYMETHYL)-4-[4-(METHYLSULFANYL)PHENYL]-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE.
4-hydroxy-6-methyl-2-pyrimidinamine: Another similar compound with a simpler structure.
Uniqueness
This compound is unique due to its complex structure and the presence of multiple functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-4-(4-methylsulfanylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-24-11-4-2-9(3-5-11)14-12(7-18)17(19)23-15-13(21)6-10(8-20)22-16(14)15/h2-6,14,20H,8,19H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXSXZNJXTURRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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